Allantoin panthenol

Catalog No.
S518010
CAS No.
565227-55-6
M.F
C13H25N5O7
M. Wt
363.37
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allantoin panthenol

CAS Number

565227-55-6

Product Name

Allantoin panthenol

IUPAC Name

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (+/-)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1)

Molecular Formula

C13H25N5O7

Molecular Weight

363.37

InChI

1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11)/t7-;/m0./s1

InChI Key

DMVGDAWWCIUOJI-FJXQXJEOSA-N

SMILES

CC(C)(CO)[C@@H](O)C(=O)NCCCO.NC(=O)NC1NC(=O)NC1=O

Solubility

Soluble in DMSO

Synonyms

Allantoin panthenol, Alpantha

Description

The exact mass of the compound Allantoin panthenol is 363.1754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Both components of allantoin panthenol exhibit significant biological activities:

  • Allantoin:
    • Promotes wound healing by stimulating fibroblast activity.
    • Acts as an anti-inflammatory agent, reducing redness and irritation.
    • Enhances moisture retention in the skin.
  • Panthenol:
    • Functions as a humectant, drawing moisture into the skin.
    • Supports epithelial cell proliferation and differentiation.
    • Exhibits anti-inflammatory properties that soothe irritated skin.

The combined effects of these compounds make allantoin panthenol particularly effective in treating dry or damaged skin, enhancing hydration, and accelerating the healing of minor wounds.

The synthesis of allantoin panthenol typically involves combining both compounds through physical mixing or emulsion techniques rather than through direct chemical synthesis. Each component can be sourced separately:

  • Synthesis of Allantoin:
    • Allantoin can be synthesized from uric acid or extracted from plant sources like comfrey.
  • Synthesis of Panthenol:
    • Panthenol is produced through the condensation of R-pantolactone with 3-aminopropanol or β-alanine, followed by hydrolysis to yield the desired product.

Once synthesized, the two compounds are blended in appropriate ratios to create formulations suitable for cosmetic or pharmaceutical use.

Allantoin panthenol is widely used in various applications:

  • Cosmetics: Found in moisturizers, serums, shampoos, conditioners, and sunscreens for its hydrating and soothing properties.
  • Pharmaceuticals: Utilized in ointments and creams for treating minor burns, cuts, and skin irritations due to its healing effects.
  • Dermatological Products: Commonly included in formulations designed for sensitive or compromised skin conditions such as eczema or psoriasis.

The combination enhances product efficacy by providing both immediate hydration and long-term skin benefits.

Studies have shown that allantoin panthenol can enhance the effectiveness of other active ingredients in formulations. For instance:

  • When combined with bisabolol or dipotassium glycyrrhizinate, it has been found to mitigate UV-induced inflammation in keratinocytes .
  • The presence of allantoin can improve the stability and penetration of panthenol into the skin layers, leading to better hydration outcomes .

These interactions highlight the potential for allantoin panthenol to be used alongside other therapeutic agents in skincare products.

Several compounds share similarities with allantoin panthenol in terms of their applications and benefits:

CompoundKey PropertiesUnique Aspects
GlycerinHumectant; draws moisture into the skinMore viscous; often used alone
Hyaluronic AcidExcellent moisture retention; promotes elasticityHigher molecular weight; more hydrating
UreaKeratolytic; improves skin barrier functionStrong exfoliating properties
Aloe VeraSoothing; anti-inflammatoryNatural source; contains additional vitamins
BisabololAnti-inflammatory; antimicrobialDerived from chamomile

Uniqueness of Allantoin Panthenol

Allantoin panthenol stands out due to its dual action—providing both immediate hydration through panthenol and long-term healing benefits via allantoin. This combination makes it particularly effective for sensitive or damaged skin, offering a comprehensive approach to skincare that few other compounds can match.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

363.1754

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Eslami-Farsani M, Moslehi A, Hatami-Shahmir A. Allantoin improves histopathological evaluations in a rat model of gastritis. Physiol Int. 2018 Dec 1;105(4):325-334. doi: 10.1556/2060.105.2018.4.30. Epub 2018 Dec 23. PubMed PMID: 30582339.
2: Nishinami S, Hirano A, Arakawa T, Shiraki K. Effects of allantoin and dimethyl sulfoxide on the thermal aggregation of lysozyme. Int J Biol Macromol. 2018 Nov;119:180-185. doi: 10.1016/j.ijbiomac.2018.07.043. Epub 2018 Jul 26. PubMed PMID: 30009897.
3: Nishinami S, Yoshizawa S, Arakawa T, Shiraki K. Allantoin and hydantoin as new protein aggregation suppressors. Int J Biol Macromol. 2018 Jul 15;114:497-503. doi: 10.1016/j.ijbiomac.2018.03.011. Epub 2018 Mar 2. PubMed PMID: 29505874.

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